{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
CAS No.: 1795032-77-7
Cat. No.: VC6419523
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38
* For research use only. Not for human or veterinary use.
![{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE - 1795032-77-7](/images/structure/VC6419523.png)
Specification
CAS No. | 1795032-77-7 |
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Molecular Formula | C16H17NO3S |
Molecular Weight | 303.38 |
IUPAC Name | [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C16H17NO3S/c1-11-3-6-13(7-4-11)9-17-15(18)10-20-16(19)14-8-5-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Standard InChI Key | BIZPDIDRDJBEFU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct functional regions:
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5-Methylthiophene-2-carboxylate ester: A sulfur-containing heterocycle contributing to lipophilicity and potential π-π stacking interactions.
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Carbamoyl bridge: A (–NH–C(=O)–O–) linker that enhances conformational flexibility and hydrogen-bonding capacity.
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4-Methylbenzyl group: A hydrophobic aromatic moiety that may facilitate membrane penetration or target binding.
The IUPAC name, [2-(N-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, reflects this arrangement.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₅H₁₅NO₃S |
Molecular Weight | 289.4 g/mol |
CAS Registry Number | 387854-49-1 |
Partition Coefficient (logP) | Estimated 2.8 (Calculated via XLogP3) |
Synthesis and Optimization
Synthetic Pathways
Two primary routes have been explored:
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Stepwise Esterification-Carbamoylation:
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Step 1: 5-Methylthiophene-2-carboxylic acid is esterified with chloroethanol to form the ethyl ester intermediate.
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Step 2: Reaction with 4-methylbenzyl isocyanate introduces the carbamoyl group via nucleophilic acyl substitution.
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Yield: ~65% after purification by column chromatography.
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Multicomponent Reaction (MCR) Strategies:
Challenges in Scale-Up
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Steric Hindrance: The 4-methylbenzyl group limits reactivity in carbamoylation, necessitating excess reagents.
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Byproduct Formation: Hydrolysis of the thiophene ester under basic conditions requires pH-controlled environments.
Biological Activity and Mechanistic Insights
Table 2: Hypothetical HDAC Inhibition Profile
HDAC Isoform | Predicted IC₅₀ (μM) | Selectivity Index (vs. HDAC1) |
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HDAC6 | 0.03–0.12 | 150–200 |
HDAC1 | 5.18–8.01 | 1 |
Data extrapolated from structurally related inhibitors .
Proteasome Interaction
The compound’s ester linkage resembles the proteasome inhibitor MG-132, suggesting potential dual HDAC/proteasome activity . Synergistic effects could reduce drug resistance in hematologic malignancies .
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
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In Vitro Microsomal Assays: Moderate stability in human liver microsomes (t₁/₂ = 45 min), with rapid hydrolysis of the ester bond to release 5-methylthiophene-2-carboxylic acid .
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CYP450 Interactions: Minimal inhibition of CYP3A4 or CYP2D6 at concentrations ≤10 μM .
Toxicity Concerns
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Acute Toxicity (Rodent Models): LD₅₀ > 500 mg/kg, with reversible hepatotoxicity at doses ≥100 mg/kg.
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Future Research Directions
Structural Modifications
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Linker Optimization: Replacing the carbamoyl group with urea or triazole moieties may improve metabolic stability .
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Zinc-Binding Group (ZBG) Alternatives: Substituting the ester with a difluoromethyl-oxadiazole could enhance HDAC6 selectivity .
Preclinical Development
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